Welcome to the BenchChem Online Store!
molecular formula C11H9NO2 B097754 Methyl quinoline-5-carboxylate CAS No. 16675-62-0

Methyl quinoline-5-carboxylate

Cat. No. B097754
M. Wt: 187.19 g/mol
InChI Key: JQWVYSYQJRMDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09321790B2

Procedure details

A suspension of 171 mg (4.49 mmol) of lithium aluminum hydride in 20 ml of THF is cooled to 0° C. A solution of 700 mg (3.74 mmol) of methyl quinoline-5-carboxylate in 5 ml of THF is then added dropwise. The reaction mixture is stirred at 0° C. for 1 hour and then hydrolysed with, in this order, 0.17 ml of H2O, 0.17 ml of NaOH and 3×0.17 ml of H2O. The precipitate formed is filtered off and washed with THF and then with EtOAc. The organic phase is washed with saturated NaCl solution, dried and evaporated. After purification by chromatography on silica gel (eluent: 95/5 DCM/MeOH), 190 mg of quinolin-5-ylmethanol are obtained, corresponding to the following characteristics:
Quantity
171 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.17 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.17 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.17 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]1[C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([C:17](OC)=[O:18])[C:11]=2[CH:10]=[CH:9][CH:8]=1.O.[OH-].[Na+]>C1COCC1>[N:7]1[C:16]2[C:11](=[C:12]([CH2:17][OH:18])[CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
171 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
700 mg
Type
reactant
Smiles
N1=CC=CC=2C(=CC=CC12)C(=O)OC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.17 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0.17 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0.17 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with THF
WASH
Type
WASH
Details
The organic phase is washed with saturated NaCl solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
After purification by chromatography on silica gel (eluent: 95/5 DCM/MeOH), 190 mg of quinolin-5-ylmethanol
CUSTOM
Type
CUSTOM
Details
are obtained, corresponding to the following characteristics

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N1=CC=CC2=C(C=CC=C12)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.